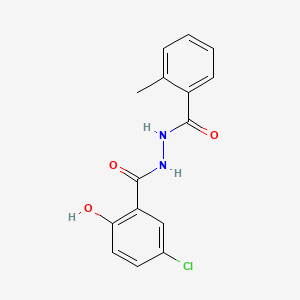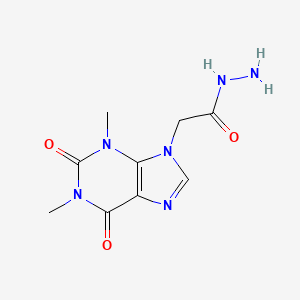
5-chloro-2-hydroxy-N'-(2-methylbenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide is an organic compound characterized by the presence of a chloro group, a hydroxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydrazine hydrate to form the final benzohydrazide product. The reaction conditions generally include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of temperature and pressure can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 5-chloro-2-oxo-N’-(2-methylbenzoyl)benzohydrazide.
Reduction: Formation of 5-chloro-2-amino-N’-(2-methylbenzoyl)benzohydrazide.
Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of heterocyclic compounds and other derivatives with potential biological activity.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for the development of new drugs.
Medicine
In medicinal chemistry, 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide is studied for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure makes it suitable for applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The benzohydrazide moiety can form hydrogen bonds and other interactions that enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-hydroxy-N’-(2-methylpropylidene)benzohydrazide
- 5-chloro-2-hydroxy-N’-(2-methyl-4-methoxybenzylidene)benzohydrazide
- 2’-chloro-2-hydroxy-5-methylbenzophenone
Uniqueness
Compared to similar compounds, 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-methylbenzoyl group enhances its lipophilicity and potential for crossing biological membranes, making it a more effective candidate for drug development.
This detailed overview provides a comprehensive understanding of 5-chloro-2-hydroxy-N’-(2-methylbenzoyl)benzohydrazide, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C15H13ClN2O3 |
|---|---|
Molecular Weight |
304.73 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N'-(2-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-4-2-3-5-11(9)14(20)17-18-15(21)12-8-10(16)6-7-13(12)19/h2-8,19H,1H3,(H,17,20)(H,18,21) |
InChI Key |
IEEPYVNJPGJGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B11518188.png)
![4-(decyloxy)-N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11518198.png)

![N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B11518203.png)
![(2-bromo-6-methoxy-4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B11518206.png)
![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide](/img/structure/B11518233.png)
![Propan-2-yl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B11518236.png)
![2,2-bis[(4-methyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11518240.png)
![4-butoxy-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11518242.png)
![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B11518246.png)
![17-(4-Butoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11518249.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(2-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11518264.png)
![4-(benzyloxy)-N-nitroso-N-[2-(pyridin-4-yl)ethyl]aniline](/img/structure/B11518271.png)
![1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B11518273.png)
